N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline
Description
N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline is a substituted aniline derivative characterized by a benzyl group attached to a 2-(2-ethoxyethoxy)phenyl moiety and a methyl group at the 3-position of the aniline ring. Its molecular formula is C₁₉H₂₅NO₂, with a molecular weight of 299.41 g/mol (calculated from ). Structurally, the compound combines a flexible ethoxyethoxy side chain with a compact methyl substituent, balancing hydrophobicity and steric effects.
Key features include:
- Benzyl backbone: Provides aromatic stability and facilitates π-π interactions.
- 2-(2-Ethoxyethoxy) substituent: Enhances solubility in polar solvents due to ether oxygen atoms.
- 3-Methylaniline group: Introduces steric hindrance and modulates electronic properties via the methyl group’s inductive effect.
This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog No. sc-330599) and is utilized in organic synthesis and material science research .
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-20-11-12-21-18-10-5-4-8-16(18)14-19-17-9-6-7-15(2)13-17/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXNXIZKPHNPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline typically involves the reaction of 3-methylaniline with 2-(2-ethoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Alkoxy Chain Length : Longer chains (e.g., heptyloxy in ) increase hydrophobicity (higher logD) and reduce water solubility compared to shorter ethoxyethoxy groups .
- Electronic Effects : The methyl group in the target compound and provides mild electron-donating effects, whereas ethoxyethoxy groups enhance electron density on the aromatic ring .
Industrial Relevance
- Cost and Availability : The target compound and its analogs (e.g., ) are priced uniformly (~$284/500 mg), indicating similar production scales and demand in research .
- Thermal Stability : reports a predicted boiling point of 404.9°C for N-[2-(Isopentyloxy)benzyl]-3-methylaniline, suggesting higher thermal stability than the target compound, which lacks published thermal data .
Biological Activity
N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline is an organic compound with significant potential in biochemical research and pharmacology. Its unique structure, characterized by a benzyl group substituted with a 2-(2-ethoxyethoxy) moiety and a 3-methyl aniline group, positions it as a candidate for various biological applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N O₂
- Molecular Weight : Approximately 285.38 g/mol
The compound's structure enhances its interaction with biological systems, making it a valuable subject for pharmacological studies. The presence of the ethoxyethoxy group may influence its solubility and membrane permeability, which are critical for its biological activity.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to affect topoisomerase II activity, which is crucial for DNA replication and transcription. This inhibition can lead to antiproliferative effects in mammalian cells .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
- Neuroprotective Effects : Research indicates that derivatives of this compound can inhibit the aggregation of α-synuclein, a protein linked to Parkinson's disease. This suggests potential therapeutic applications in managing neurodegenerative disorders.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Exhibits protective effects against oxidative stress |
| Neuroprotective | Inhibits α-synuclein aggregation; potential for treating Parkinson's disease |
| Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cells through specific apoptotic pathways |
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
